molecular formula C10H11N B13472250 4-Ethynyl-3,5-dimethylaniline

4-Ethynyl-3,5-dimethylaniline

Cat. No.: B13472250
M. Wt: 145.20 g/mol
InChI Key: YMMBFDCXVJWYJV-UHFFFAOYSA-N
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Description

4-Ethynyl-3,5-dimethylaniline (CAS 1235456-22-0) is an aromatic amine compound with the molecular formula C 10 H 11 N and a molecular weight of 145.20 g/mol . This chemical serves as a versatile and high-value synthetic building block ( synthon ) in advanced research and development. Its structure, featuring both an electron-donating amine group and a reactive ethynyl group, makes it a prime candidate for participation in metal-catalyzed coupling reactions, such as the Sonogashira reaction, and cycloaddition reactions like the Huisgen azide-alkyne cycloaddition ("click chemistry") . The primary research value of this compound lies in its application as a key intermediate in the synthesis of more complex organic molecules. Researchers utilize it in the development of potential pharmaceutical compounds, including acridine derivatives which are explored for their biological activities . Furthermore, it is valuable in materials science for constructing molecular scaffolds, polymers, and ligands with specific electronic or structural properties. Handling of this compound requires appropriate safety measures. As a guideline for similar aniline derivatives, personal protective equipment including gloves and eye/face protection should be used, and dust formation should be avoided . The product is intended for research purposes in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

4-ethynyl-3,5-dimethylaniline

InChI

InChI=1S/C10H11N/c1-4-10-7(2)5-9(11)6-8(10)3/h1,5-6H,11H2,2-3H3

InChI Key

YMMBFDCXVJWYJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#C)C)N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 4-Ethynyl-N,N-dimethylaniline

The synthesis of 4-Ethynyl-N,N-dimethylaniline, a valuable building block in organic and materials chemistry, is primarily achieved through cross-coupling reactions that create a carbon-carbon bond between an aromatic ring and an ethynyl (B1212043) group. pubcompare.ai

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis due to their efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. numberanalytics.comrsc.org For the synthesis of aryl alkynes like 4-Ethynyl-N,N-dimethylaniline, the Sonogashira coupling is the most prominent and widely utilized method. numberanalytics.comsmolecule.com

The Sonogashira coupling reaction, first reported in the 1970s, involves the coupling of a terminal alkyne with an aryl or vinyl halide. numberanalytics.com This reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt as a co-catalyst, in the presence of a base. numberanalytics.comwikipedia.orgorganic-chemistry.org The primary synthetic route to 4-Ethynyl-N,N-dimethylaniline involves the Sonogashira coupling of a 4-halo-N,N-dimethylaniline (commonly 4-iodo-N,N-dimethylaniline for its higher reactivity) with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187). scispace.com

A representative procedure involves reacting 4-iodo-N,N-dimethylaniline with trimethylsilylacetylene. The trimethylsilyl (B98337) (TMS) group is a common protecting group for the terminal alkyne, which is then removed in a subsequent step using a base like potassium carbonate in a solvent mixture such as tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). This two-step process often provides high yields and avoids the direct handling of potentially hazardous terminal alkynes.

Table 1: Representative Sonogashira Coupling Reaction for 4-Ethynyl-N,N-dimethylaniline Precursor

Reactants Catalyst System Solvent Conditions Yield Reference
4-iodo-N,N-dimethylaniline, Trimethylsilylacetylene Pd(PPh₃)₂Cl₂, CuI Triethylamine (B128534) (TEA), Toluene (B28343) Room Temp, 8-12h 60-75%
4-iodo-N,N-dimethylaniline, (Triisopropylsilyl)acetylene [PdCl₂(PPh₃)₂], CuI iPr₂NH 20 °C, 18h 86% wiley-vch.de
p-iodo-N,N-dimethylaniline, TMSA Palladium catalyst, CuI TEA Room Temp, 1h 99.5% scispace.com

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. numberanalytics.comwikipedia.org

The Palladium Cycle:

Oxidative Addition : A reactive 14-electron Pd(0) complex, generated in situ from a palladium precursor, undergoes oxidative addition with the aryl halide (e.g., 4-iodo-N,N-dimethylaniline) to form a Pd(II) intermediate. numberanalytics.comwikipedia.org

Transmetalation : The Pd(II) intermediate reacts with a copper acetylide species (formed in the copper cycle). This step involves the transfer of the acetylide ligand from copper to palladium, forming a new Pd(II)-alkynyl complex and regenerating the copper catalyst. wikipedia.org

Reductive Elimination : The Pd(II)-alkynyl complex undergoes reductive elimination to yield the final product, 4-ethynyl-N,N-dimethylaniline, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. nih.gov This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium complex. wikipedia.org While crucial for high reactivity, the copper co-catalyst can sometimes lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling), necessitating an inert atmosphere. wikipedia.org Consequently, copper-free Sonogashira variations have also been developed. wikipedia.orgnih.gov

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. numberanalytics.com

Palladium Catalysts : Both Pd(0) and Pd(II) complexes can serve as catalyst precursors. numberanalytics.com Commonly used precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). numberanalytics.comlibretexts.org While effective, research has focused on developing more active catalysts to allow for lower catalyst loadings, which is crucial for industrial applications. numberanalytics.comlibretexts.org

Ligands : The ligands, typically phosphines like triphenylphosphine, play a critical role in stabilizing the palladium center and modulating its reactivity. numberanalytics.comnumberanalytics.com The choice of ligand can influence catalyst stability, reaction rate, and the scope of compatible substrates. numberanalytics.com N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine (B1218219) ligands, in some cases offering higher stability and efficiency. mdpi.com Furthermore, nitrogen-based ligands, such as those in dipyridylpalladium complexes, have been successfully used, particularly in copper-free systems. wikipedia.org

Optimization studies often involve screening various combinations of palladium sources and ligands to find the most effective system for a specific substrate pair, aiming for high yield, low catalyst loading, and mild reaction conditions. numberanalytics.com For instance, a catalyst loading of 5 mol% for both the palladium catalyst and the CuI co-catalyst has been reported as optimal for certain syntheses of 4-ethynyl-N,N-dimethylaniline derivatives.

The reaction outcome in Sonogashira couplings is profoundly influenced by the choice of solvent and other parameters like temperature and the base used. lucp.netnumberanalytics.com

Solvents : The solvent's role extends beyond simply dissolving the reactants; it can affect reaction rates, selectivity, and catalyst stability. rsc.orglucp.net

Polar Aprotic Solvents : Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used and can enhance reaction rates by stabilizing charged or polar intermediates formed during the catalytic cycle. numberanalytics.comlucp.netnumberanalytics.com In fact, a significant percentage of reported Sonogashira reactions utilize DMF. beilstein-journals.org

Amine Solvents : Amines such as triethylamine (TEA) or diisopropylamine (B44863) (iPr₂NH) often serve a dual role as both the solvent and the base required to neutralize the hydrogen halide byproduct. wikipedia.orgwiley-vch.de

Non-polar Solvents : In some cases, non-polar solvents like toluene or tetrahydrofuran (THF) are preferred, especially when dealing with sensitive substrates or to minimize side reactions. numberanalytics.com

Sustainable Solvents : Driven by green chemistry principles, research is exploring more sustainable solvent alternatives to traditional polar aprotic solvents, with promising results in some cases. beilstein-journals.orgrsc.org

Reaction Conditions : Temperature is a critical parameter; while higher temperatures generally increase the reaction rate, they can also promote the formation of undesired byproducts. numberanalytics.com Many modern Sonogashira protocols are optimized to run at room temperature, which is advantageous for energy efficiency and for substrates with low thermal stability. wikipedia.orgscispace.com An inert atmosphere (e.g., nitrogen or argon) is typically required to prevent the oxidative degradation of the catalyst and the homocoupling of the alkyne, especially when a copper co-catalyst is used. wikipedia.orgnumberanalytics.com

Table 2: Effect of Solvent on Sonogashira Coupling

Solvent Type Examples General Effect Reference
Polar Aprotic DMF, DMSO Can enhance reaction rates and regioselectivity by stabilizing polar intermediates. lucp.netnumberanalytics.com
Non-polar Toluene, THF May be preferred for sensitive substrates or to reduce side reactions. numberanalytics.comrsc.org
Amine Triethylamine (TEA) Often acts as both solvent and base. wikipedia.org
Sustainable Ether 2,2,5,5-Tetramethyloxolane (TMO) Shown to give excellent yields, outperforming THF and toluene in some cases. rsc.org

While palladium catalysis is dominant, other transition metals have been explored for Sonogashira-type couplings. Nickel-based catalysts, for instance, have been shown to be effective for certain C(sp³)-C(sp) coupling reactions, demonstrating the potential for alternative, more earth-abundant metals in cross-coupling chemistry. kit.edu However, for the specific C(sp²)-C(sp) bond formation required for the synthesis of 4-Ethynyl-3,5-dimethylaniline and its isomers, palladium remains the metal of choice due to its high efficiency and functional group tolerance. mdpi.com

Sonogashira Coupling Reactions

Alkylation of Amines

Alkylation of amines is a fundamental process in the synthesis of more substituted amines. masterorganicchemistry.com However, direct N-alkylation of amines with alkyl halides can often lead to a mixture of products due to overalkylation, as the product amine can be more nucleophilic than the starting material. masterorganicchemistry.comacs.org This can result in the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, making purification challenging. acs.org

In the context of synthesizing derivatives of 4-ethynylaniline (B84093), such as 4-ethynyl-N,N-dimethylaniline, a common method involves the alkylation of 4-ethynylaniline. One reported procedure uses methyl iodide in the presence of cesium carbonate, resulting in a 31% yield after purification. Another approach involves the reaction of 4-ethynylaniline with methyl iodide in dry DMF under a nitrogen atmosphere, heated to 40°C. oup.com

Reductive amination serves as a widely used alternative to direct N-alkylation for preparing aliphatic amines. acs.org This method involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion, respectively, which is then reduced to the corresponding amine. acs.org

Hydrolysis-Based Strategies for Terminal Alkyne Generation

In many synthetic routes involving terminal alkynes, a protecting group is often employed to prevent unwanted side reactions of the acidic alkyne proton. wikipedia.org A common strategy is the use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). wikipedia.orgpetraresearch.com The trimethylsilyl (TMS) group can be readily removed (deprotected) to generate the terminal alkyne. chemicalbook.com

This deprotection is typically achieved by treating the silyl-protected alkyne with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). wikipedia.org This step regenerates the terminal alkyne, which can then be used in subsequent reactions. The use of TMSA offers a significant advantage over using acetylene (B1199291) gas directly, as it is a stable, easy-to-handle liquid, whereas acetylene is a potentially dangerous gas. petraresearch.com

Precursors and Intermediate Synthesis

The synthesis of this compound relies on the availability of specific precursor molecules. These include halogenated aromatic compounds and terminal alkyne reactants, which are brought together through coupling reactions.

Halogenated Aromatic Precursors (e.g., 4-Iodo-N,N-dimethylaniline)

Halogenated aromatic compounds are critical starting materials for the Sonogashira coupling reaction. gold-chemistry.org 4-Iodo-N,N-dimethylaniline is a commonly used precursor in this context. It is a para-substituted aromatic amine that serves as a valuable reactant for introducing the N,N-dimethylaniline moiety into a target molecule. wikipedia.orgchemicalbook.com

The synthesis of 4-iodo-N,N-dimethylaniline is typically achieved through the iodination of N,N-dimethylaniline. wikipedia.org This reaction can be carried out using iodine in the presence of an oxidizing agent.

Terminal Alkyne Reactants (e.g., Trimethylsilylacetylene)

Trimethylsilylacetylene (TMSA) is a versatile and widely used reagent in organic synthesis, serving as a protected form of acetylene. wikipedia.orgpetraresearch.com It is an organosilicon compound with the formula (CH₃)₃SiC≡CH. wikipedia.org As a liquid, it is significantly easier and safer to handle than acetylene gas. petraresearch.com

TMSA is frequently used in Sonogashira coupling reactions to introduce an ethynyl group to aromatic and olefinic compounds. petraresearch.com The trimethylsilyl group acts as a protecting group, preventing unwanted coupling reactions. wikipedia.org After the coupling reaction, the TMS group can be cleaved to reveal the terminal alkyne. wikipedia.orgchemicalbook.com TMSA can be prepared by the deprotonation of acetylene with a Grignard reagent, followed by reaction with trimethylsilyl chloride. wikipedia.org Alternative synthetic routes from bromoethylene and trimethylchlorosilane have also been developed. google.com

Preparation of Modified Aniline (B41778) Derivatives

The synthesis of modified aniline derivatives often involves C-H functionalization, which allows for the direct introduction of various functional groups onto the aniline ring. bath.ac.uk For instance, palladium-catalyzed para-selective C-H alkynylation of aniline derivatives has been reported. researchgate.net These reactions can tolerate a variety of substituents on the aniline ring. researchgate.net

Advanced Chemical Reactions and Transformation Pathways

Cycloaddition Reactions and Derivatives

Cycloaddition reactions offer an atom-economical method to construct new ring systems, often with a high degree of complexity and stereochemical control. For electron-rich alkynes like 4-ethynyl-N,N-dimethylaniline, these reactions are particularly effective when paired with electron-deficient partners.

[2+2] Cycloaddition-Retroelectrocyclization (CA-RE) Reactions with Electron-Deficient Alkenes and Fulvenes

A key transformation for 4-ethynyl-N,N-dimethylaniline is the [2+2] cycloaddition-retroelectrocyclization (CA-RE) sequence with electron-poor alkenes, most notably tetracyanoethylene (B109619) (TCNE). This "click-like" reaction proceeds without the need for a catalyst and forms highly polarized donor-acceptor chromophores. nih.gov The process involves a formal [2+2] cycloaddition between the electron-rich alkyne and the electron-deficient alkene to form a transient cyclobutene (B1205218) intermediate, which then undergoes a retro-electrocyclic ring-opening to yield a stable 1,1,4,4-tetracyanobuta-1,3-diene (TCBD) derivative. nih.govnsf.gov

Computational studies on the reaction between 4-ethynyl-N,N-dimethylaniline and 1,1-dicyanoethylene suggest a stepwise mechanism that proceeds through a zwitterionic intermediate. nih.gov The reaction can also be performed with other acceptors, such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), although this often requires more forcing conditions like extensive heating. nsf.gov

The reaction of 4-ethynyl-N,N-dimethylaniline with substituted 6,6-dicyanopentafulvenes (DCFs) also proceeds via a CA-RE pathway. nih.gov These reactions are crucial for synthesizing novel push-pull chromophores where the electronic properties can be tuned by the substituents on the fulvene (B1219640) ring. nih.govidexlab.com

Regioselectivity and Diastereoselectivity Considerations

The regioselectivity of the CA-RE reaction is a critical consideration, particularly with unsymmetrical alkenes like substituted dicyanopentafulvenes (DCFs). The outcome is highly dependent on the substituents present on the cyclopentadienyl (B1206354) ring of the fulvene. For instance, the reaction of 4-ethynyl-N,N-dimethylaniline with a triisopropylsilylethynyl-substituted DCF results in selective formation of an adduct where the anilino group is conjugated with the fulvene moiety. nih.govbeilstein-journals.org In contrast, reaction with a phenyl-substituted DCF under identical conditions yields a different regioisomer where the anilino group is conjugated with the dicyanovinyl (DCV) group. nih.govbeilstein-journals.org This demonstrates that subtle electronic and steric differences in the reaction partners can completely alter the regiochemical outcome of the cycloaddition.

Formation of Extended π-Conjugated Systems

The primary application of the CA-RE reaction is the synthesis of molecules with large, extended π-conjugated systems, which are of great interest for optical and electronic materials. pubcompare.ai The TCBD unit formed from the reaction of 4-ethynyl-N,N-dimethylaniline and TCNE is itself an electron-accepting alkene and can participate in a subsequent CA-RE reaction. nih.gov For example, reacting two equivalents of 4-ethynyl-N,N-dimethylaniline with one equivalent of TCNE in a one-pot synthesis can produce tetracyano-1,3,5-hexatrienes (TCHTs), further extending the conjugation. nih.gov

This strategy has been employed to create complex donor-acceptor systems. Sonogashira coupling of 4-ethynyl-N,N-dimethylaniline to an acceptor core, followed by a CA-RE reaction with TCNE, has been used to synthesize dyads and even multi-branched structures with significant intramolecular charge-transfer (ICT) character. nsf.govchemimpex.com These reactions effectively insert a highly electron-accepting TCBD unit into a π-system, which profoundly modulates the material's optical and redox properties. nsf.govchemimpex.com

Reactant 1Reactant 2Reaction TypeKey Product FeatureReference
4-Ethynyl-N,N-dimethylanilineTetracyanoethylene (TCNE)[2+2] CA-RE1,1,4,4-Tetracyanobuta-1,3-diene (TCBD) nih.gov
4-Ethynyl-N,N-dimethylanilineSubstituted Dicyanopentafulvene[2+2] CA-RERegioisomeric push-pull systems nih.govbeilstein-journals.org
4-Ethynyl-N,N-dimethylaniline7,7,8,8-Tetracyanoquinodimethane (TCNQ)[2+2] CA-REDicyanoquinodimethane (DCNQ) derivative nsf.gov

[3+2] Cycloaddition-Ring Opening Reactions (e.g., with Tetracyanoethylene Oxide)

When tetracyanoethylene oxide (TCNEO) is used as the reaction partner with electron-rich alkynes, a different pathway, a formal [3+2] cycloaddition followed by ring-opening, can occur. nih.govresearchgate.net This reaction provides an alternative route to the valuable TCBD-based chromophores. The proposed mechanism involves an initial nucleophilic attack from the alkyne onto the electrophilic epoxide carbon of TCNEO, forming a zwitterionic intermediate. nih.gov This is followed by the ring-opening of the resulting 2,5-dihydrofuran (B41785) ring, which ultimately leads to the formation of the TCBD product. nih.govresearchgate.net For this transformation to proceed efficiently, two equivalents of TCNEO are typically required per equivalent of the alkyne. nih.gov

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Triazole Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another cornerstone "click" reaction that utilizes the terminal alkyne functionality of ethynylanilines. This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazole rings. While specific examples detailing the CuAAC reaction with 4-ethynyl-3,5-dimethylaniline are scarce, the reaction is broadly applicable to terminal alkynes, including 4-ethynyl-N,N-dimethylaniline. nih.gov The reaction joins the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate). The resulting triazole ring is exceptionally stable and can act as a rigid linker in more complex molecular architectures. nih.gov

Reaction TypeKey ReagentsProductReference
[3+2] Cycloaddition-Ring Opening4-Ethynyl-N,N-dimethylaniline, Tetracyanoethylene Oxide (TCNEO)1,1,4,4-Tetracyanobuta-1,3-diene (TCBD) derivative nih.govresearchgate.net
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)4-Ethynyl-N,N-dimethylaniline, Organic Azide, Cu(I) catalyst1,4-Disubstituted 1,2,3-Triazole nih.gov

Coupling Reactions for Extended Conjugated Architectures

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for elongating the π-conjugated backbone of systems incorporating the 4-ethynylaniline (B84093) motif. The terminal alkyne provides a reactive handle for forming new carbon-carbon bonds with a variety of partners.

The Sonogashira cross-coupling reaction is particularly prominent. It involves the coupling of a terminal alkyne, such as 4-ethynyl-N,N-dimethylaniline, with aryl or vinyl halides. idexlab.com This reaction is catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). nsf.gov It has been used to synthesize a vast array of linear and branched conjugated molecules. For example, 4-ethynyl-N,N-dimethylaniline has been coupled with 3-iodopyridine (B74083) to form N,N-dimethyl-4-(3-pyridinylethynyl)aniline and with dibromo magnesium porphyrin to create complex porphyrin derivatives with extended electronic communication pathways. sigmaaldrich.comscientificlabs.com

Furthermore, Cadiot–Chodkiewicz coupling can be used to couple a terminal alkyne with a 1-haloalkyne, forming an asymmetric diacetylene bridge. This method has been used to link 4-ethynyl-N,N-dimethylaniline to other functional units, creating donor-bridge-acceptor molecules with butadiynyl linkers. nsf.gov These coupling strategies are fundamental to the modular construction of advanced materials, allowing for precise control over the length and nature of the conjugated path between donor and acceptor units. smolecule.com

Based on a comprehensive review of available scientific literature, it has been determined that there is no documented evidence of the chemical compound This compound being utilized in the specific advanced chemical reactions and transformation pathways requested in the provided outline.

Oligo(phenylene ethynylene) Synthesis

Porphyrin and Subphthalocyanine Conjugation

The formation of Copper(I) Arylacetylide complexes

Intramolecular Cyclization Studies

The reaction pathways detailed in the outline are well-established for other related compounds. Specifically, the isomer 4-Ethynyl-N,N-dimethylaniline (CAS 17573-94-3) is frequently used in the synthesis of porphyrin conjugates and organometallic complexes. Furthermore, intramolecular cyclization to form indole (B1671886) rings is a characteristic reaction of 2-ethynylanilines , where the proximity of the amino and ethynyl (B1212043) groups allows for ring formation. researchgate.netorganic-chemistry.orgacs.orgbohrium.com However, in the case of this compound, the para-position of the ethynyl group relative to the aniline (B41778) nitrogen makes such intramolecular cyclization geometrically unfeasible.

Due to the strict requirement to focus solely on this compound and to adhere strictly to the provided outline, it is not possible to generate the requested article. The foundational premise that this specific compound is used in these reactions is not supported by the available scientific data. To present an article on these topics would require substituting information from other compounds, which would violate the instructions and misrepresent the chemical reactivity of this compound.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 4-ethynyl-3,5-dimethylaniline molecule. The expected spectrum would show distinct signals corresponding to the ethynyl (B1212043) proton, the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts (δ) of these protons, reported in parts per million (ppm), and their coupling patterns would provide critical information for structural confirmation. For instance, the singlet from the ethynyl proton would confirm its presence, while the integration and splitting patterns of the aromatic signals would delineate their substitution pattern on the benzene (B151609) ring. The methyl and amine protons would also exhibit characteristic chemical shifts.

Carbon-13 (¹³C) NMR spectroscopy is employed to probe the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the two sp-hybridized carbons of the ethynyl group, the six carbons of the aromatic ring, and the carbons of the two methyl groups. The chemical shifts of these carbon atoms provide insight into their electronic environment and bonding.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. The positions of the absorption maxima (λmax) are indicative of the energy required for these transitions and are influenced by the conjugated system of the molecule, which includes the benzene ring and the ethynyl group. The presence of the amino and methyl substituents would also affect the electronic structure and thus the absorption spectrum.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is studied using UV-Vis spectroscopy by recording the absorption spectra in a range of solvents with varying polarities. For a molecule like this compound, which possesses a donor-π-acceptor character, changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima. Such studies provide valuable information about the nature of the electronic transitions and the dipole moment changes upon excitation.

Fluorescence Spectroscopy and Quantum Yield Determination

Emission Profile and Stokes Shift Analysis

Investigation of Environment-Dependent Biophysical Parameters

The environment, particularly solvent polarity, plays a crucial role in the biophysical parameters of aniline (B41778) derivatives. This phenomenon, known as solvatochromism, is prominent in push-pull molecules containing dimethylaniline linked to an aromatic hydrocarbon via an acetylene (B1199291) unit. researchgate.net For example, the fluorescence spectrum of a (ethynyl-aniline)3-SubPc(tBuPhO) conjugate undergoes a bathochromic (red) shift and broadening as solvent polarity increases. rsc.org Similarly, Subphthalocyanine–TCBD–aniline conjugates exhibit significant fluoro-solvatochromism. acs.orgnih.gov In one case, the fluorescence quantum yield of a SubPc–ethynyl–aniline conjugate dropped from 0.16 in toluene (B28343) to 0.005 in benzonitrile, indicating a 97% fluorescence quenching due to the increased polarity of the solvent. acs.org These findings underscore that the photophysical properties of this compound are expected to be highly sensitive to the surrounding solvent environment, a common trait for D-π-A (Donor-π-Acceptor) type fluorophores. acs.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Crystal Engineering and Phase Transitions

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. unilag.edu.ngunilag.edu.ngrsc.org The terminal ethynyl group is particularly useful in this regard due to its ability to form C–H···X hydrogen bonds. unilag.edu.ngacs.org A significant finding for the related 4-ethynyl-N,N-dimethylaniline is its reversible single-crystal-to-single-crystal phase transition at approximately 122.5 K. rsc.orgworktribe.comworktribe.com Below this temperature, the crystal structure changes, but the integrity of the single crystal is maintained. Both the high and low-temperature forms are triclinic and feature an unusually large number of molecules (Z′ = 12) in the asymmetric unit, which are linked into dodecamers. rsc.orgworktribe.com This complex arrangement highlights the subtle interplay of intermolecular forces in the crystal lattice.

Mass Spectrometry (e.g., LC-MS, MALDI-TOF MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. libretexts.orgacs.org The molecular weight of this compound is 159.23 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. For instance, a related imine compound synthesized from p-anisidine (B42471) and syringaldehyde (B56468) showed a calculated m/z for [M+H]⁺ of 288.1236, with the found value being 288.1245. mdpi.com The fragmentation pattern of this compound in a mass spectrometer would likely involve characteristic losses. The ionization of aniline itself can lead to fragments from the loss of a hydrogen atom (H loss) or hydrogen cyanide (HNC loss). acs.org Given the structure, potential fragmentation pathways could include the loss of a methyl group (CH₃) from the dimethylamino moiety or cleavage related to the ethynyl group.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. royalsocietypublishing.orgrsc.org For this compound, the FT-IR spectrum would display several key absorption bands. The presence of the terminal alkyne is typically confirmed by a sharp, weak C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹. The N-H stretching vibrations in aniline derivatives usually appear in the 3300-3500 cm⁻¹ region. royalsocietypublishing.org The substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range, which can help confirm the substitution pattern. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. Studies on related substituted anilines show that the frequencies and intensities of the N-H stretching bands are sensitive to the electronic nature of the substituents. royalsocietypublishing.orgnih.govfigshare.com

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical analysis, particularly cyclic voltammetry (CV), is a powerful technique for investigating the redox properties of electroactive molecules like this compound. This method provides valuable information on the oxidation and reduction potentials, the stability of the generated redox species, and the electronic effects of the substituent groups on the aromatic ring.

Detailed research findings indicate that aniline and its derivatives are redox-active compounds. researchgate.net The electrochemical behavior of these molecules is characterized by oxidation events on the nitrogen atom of the amino group. The oxidation potential is sensitive to the nature and position of substituents on the aniline ring. Generally, aniline compounds show oxidation potentials in the range of +0.8 V to +1.1 V versus the standard hydrogen electrode (SHE). researchgate.net For instance, the oxidation potential of aniline itself has been measured at +0.866 V vs NHE. researchgate.net

While specific cyclic voltammetry data for this compound is not extensively documented in the literature, the analysis of structurally related compounds provides significant insights into its expected electrochemical behavior. The presence of two electron-donating methyl groups on the aniline ring would typically lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted aniline. Conversely, the ethynyl group is known to act as an electron-withdrawing group in some molecular contexts, which would tend to increase the oxidation potential. rsc.org

Studies on related compounds, such as 4-ethynyl-N,N-dimethylaniline, have been conducted. In complex molecular systems where this moiety is incorporated, the oxidation potential corresponding to the aniline unit has been identified. For example, in a conjugate involving a tetracyanobuta-1,3-diene (TCBD) unit linked to an aniline derived from 4-ethynyl-N,N'-dimethylaniline, the oxidation of the aniline moiety occurs at approximately +0.85 V. rsc.org The oxidation process for many aniline derivatives is often irreversible, leading to the formation of a cation radical that can be unstable and may undergo subsequent chemical reactions, such as dimerization or polymerization. srce.hrresearchgate.net The electrochemical oxidation of 4-ethynylaniline (B84093), for instance, has been shown to yield unstable products in both acidic and alkaline solutions. researchgate.net

The electrochemical oxidation of N,N-dimethylaniline has been reported to occur at a potential of +0.60 V versus a saturated calomel (B162337) electrode (S.C.E.). srce.hr This value, being lower than that of aniline, illustrates the electron-donating effect of the methyl groups. Therefore, the redox potential of this compound will be a balance of the electronic effects of the dimethyl and ethynyl substituents.

The following interactive table summarizes the oxidation potentials of aniline and some of its derivatives as reported in the literature, providing a comparative context for the expected redox properties of this compound.

Interactive Data Table: Oxidation Potentials of Selected Aniline Derivatives

CompoundOxidation Potential (V)Reference ElectrodeNotes
Aniline+0.866NHE researchgate.net
N,N-Dimethylaniline+0.60S.C.E. srce.hr
TCBD-Aniline Conjugate+0.85Not SpecifiedOxidation attributed to the aniline moiety. rsc.org
TMS-protected ethynyl aniline+0.40Fc/Fc+Precursor compound in a study. rsc.org

Computational and Theoretical Investigations of Electronic and Optical Properties

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. By modeling the electron density, DFT methods can predict molecular geometries, energies, and various electronic parameters with a favorable balance of accuracy and computational cost. Standard functionals, such as B3LYP, are often paired with basis sets like 6-311+G(d,p) to perform these calculations. analis.com.myanalis.com.my

The first step in the theoretical characterization of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For aromatic compounds like 4-Ethynyl-3,5-dimethylaniline, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Table 1: Representative Theoretical Bond Parameters for Aniline (B41778) Derivatives (Note: This table is illustrative of typical results from DFT calculations on related structures, as specific data for this compound was not available in the searched literature.)

ParameterTypical Calculated Value
C-C (aromatic) Bond Length~1.40 Å
C-N Bond Length~1.40 Å
C≡C Bond Length~1.21 Å
C-H (ethynyl) Bond Length~1.07 Å
C-C-N Bond Angle~120°

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and the energy required for its first electronic excitation. dokumen.pubresearchgate.net

A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, which is a desirable characteristic for applications in optical and electronic materials. researchgate.net In donor-π-acceptor systems, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. For aniline derivatives, the amino group and the aromatic ring act as the primary electron donor. The introduction of an ethynyl (B1212043) group extends the π-conjugated system, which often leads to a reduction in the HOMO-LUMO gap compared to the unsubstituted aniline. DFT calculations are the standard method for reliably predicting these energy levels. researchgate.netcnr.it

Prediction and Analysis of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. DFT calculations are commonly used to simulate infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. analis.com.my

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule, which correspond to the stretching and bending of its bonds. These calculated frequencies help in the assignment of experimental IR absorption bands. Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR spectra to confirm the molecular structure. analis.com.my For ethynyl-substituted aromatics, characteristic vibrational frequencies for the C≡C and ≡C-H bonds are key spectroscopic signatures.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for technologies like optical data storage, telecommunications, and bio-imaging. analis.com.my The NLO response of a molecule is governed by its hyperpolarizabilities. Computational chemistry plays a vital role in the design of new NLO materials by predicting these properties. researchgate.net

The first hyperpolarizability (β) is the key molecular property that determines the second-order NLO response. researchgate.net Molecules with large β values are sought after for applications such as frequency doubling of light. A large β value is often associated with a significant intramolecular charge transfer (ICT) from an electron-donor group to an electron-acceptor group through a π-conjugated bridge. researchgate.net

In this compound, the aniline moiety serves as the electron donor, and the ethynyl group can act as part of the π-bridge. The extent of charge transfer upon excitation, which can be visualized using molecular orbital plots and other analyses, is directly related to the magnitude of the first hyperpolarizability. DFT calculations are a standard tool for computing β values and analyzing the underlying charge transfer mechanisms. analis.com.myresearchgate.net

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is the basis for applications like two-photon fluorescence microscopy and photodynamic therapy. researchgate.netmdpi.com The efficiency of this process is quantified by the TPA cross-section (σ₂).

Designing molecules with large TPA cross-sections is an active area of research. researchgate.netresearchgate.net Theoretical calculations, often using time-dependent DFT (TD-DFT), can predict the TPA spectrum and cross-section values. mdpi.com A strong TPA response is typically found in molecules with specific symmetry and significant charge transfer characteristics. For molecules incorporating an N,N-dimethylaniline donor, TPA properties are enhanced by charge transfer to an acceptor core. researchgate.net Similar principles would apply to this compound, where the aniline unit acts as the donor.

Based on a thorough review of available scientific literature, there is no specific research data concerning the computational and theoretical investigations of intramolecular charge transfer (ICT) characteristics or charge-separated state lifetime for the chemical compound This compound .

The requested analysis focuses on a specific isomer of ethynyl-dimethylaniline where two methyl groups are attached to the aniline ring at positions 3 and 5. While this compound, identified by CAS number 1235456-22-0, is commercially available, it has not been the subject of published studies corresponding to the detailed outline provided.

Extensive research exists for a related isomer, 4-ethynyl-N,N-dimethylaniline (CAS 17573-94-3), where the methyl groups are attached to the nitrogen atom of the aniline. This compound has been widely studied as an electron donor in various donor-acceptor systems, and there is a significant body of literature on its intramolecular charge transfer properties and the lifetimes of its charge-separated states when incorporated into larger molecular complexes.

However, the difference in the location of the methyl groups—on the aromatic ring versus on the amine nitrogen—profoundly affects the molecule's electronic structure, steric hindrance, and symmetry. Consequently, the computational and photophysical data for 4-ethynyl-N,N-dimethylaniline cannot be accurately or appropriately substituted for this compound.

Therefore, it is not possible to generate a scientifically accurate article on the requested topics for the specified compound.

Compound Information

Applications in Advanced Materials and Functional Molecules Research

Optoelectronic Materials Development

The unique molecular architecture of 4-ethynylaniline (B84093) derivatives, featuring a potent electron-donating dimethylamino group connected to a versatile ethynyl (B1212043) group via a phenyl ring, makes them valuable building blocks for a range of optoelectronic materials.

In the design of molecules for optoelectronics, the donor-acceptor (D-A) motif is a fundamental concept for tuning their electronic and photophysical properties. 4-Ethynyl-N,N-dimethylaniline is considered an archetypal electron donor. rsc.org The dimethylamino group serves as a strong electron-releasing moiety, increasing the electron density of the aromatic ring. The ethynyl group acts as a rigid and efficient π-conjugated spacer, facilitating effective electronic communication between the aniline (B41778) donor and a linked acceptor molecule. rsc.org This D-A arrangement leads to intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for applications in organic electronics. rsc.org

This strategic design reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enhancing light absorption in the visible region of the electromagnetic spectrum. rsc.org Research on related D-A systems has demonstrated that the incorporation of strong electron-donating substituents, such as the N,N-dimethylamino group, on a phenylethynyl moiety leads to a pronounced solvatochromic behavior, where the absorption and emission wavelengths are sensitive to the polarity of the solvent. rsc.org

FeatureRole in D-A Chromophores
Dimethylaniline moiety Potent electron donor
Ethynyl group Rigid π-conjugated spacer
Overall effect Facilitates intramolecular charge transfer (ICT), reduces HOMO-LUMO gap, enhances light absorption

Nonlinear optical (NLO) materials are essential for a variety of applications in photonics, including optical switching and frequency conversion. The efficiency of organic NLO materials is often linked to their molecular structure, particularly the presence of D-A systems that enhance the molecule's hyperpolarizability. The significant intramolecular charge transfer from the electron-rich aniline ring to an acceptor unit, mediated by the ethynyl bridge, makes 4-ethynylaniline derivatives promising candidates for NLO materials.

Theoretical studies on substituted anilines and N,N-dimethylanilines have shown that the first-order hyperpolarizability, a measure of the second-order NLO response, increases with stronger donor and acceptor groups connected by a conjugated system. mq.edu.au Specifically, the N,N-dimethylamino group is identified as a strong donor that significantly enhances the NLO properties. mq.edu.au

Two-photon absorption (TPA) is a nonlinear optical process with significant applications in fluorescence microscopy, 3D microfabrication, and photodynamic therapy. mdpi.com The design of chromophores with large TPA cross-sections is a key area of research. The TPA efficiency of a molecule is strongly related to its electronic structure, particularly the extent of intramolecular charge transfer.

Chromophores incorporating 4-Ethynyl-N,N-dimethylaniline as the donor unit have been synthesized and investigated for their TPA properties. For instance, extended 2,4,6-triphenyl-1,3,5-triazines functionalized with 4-ethynyl-N,N-dimethylaniline have been shown to exhibit significant TPA. mdpi.com The symmetrical D-π-A-π-D or D-π-bridge-π-D architectures, where "D" is the dimethylaminophenyl-ethynyl donor, are particularly effective. The strong electron-donating nature of the aniline moiety contributes to a large change in dipole moment upon excitation, which is a key factor for high TPA cross-sections. nih.gov

Chromophore ArchitectureKey FeatureImpact on TPA
D-π-AAsymmetric charge transferEnhances TPA cross-section
D-π-A-π-DSymmetric charge transferCan lead to very large TPA cross-sections

The incorporation of donor and acceptor groups into OPEs can tune the emission color and improve the device efficiency. nih.gov Given its strong electron-donating character and the presence of the polymerizable ethynyl group, 4-Ethynyl-3,5-dimethylaniline could potentially be used as a monomer to create polymers for use in OLEDs or as a building block for fluorescent emitters. The enhanced electron-donating nature of the 3,5-dimethyl substituted ring could lead to materials with desirable HOMO energy levels for efficient charge injection in such devices.

The inherent fluorescence of many D-A compounds makes them excellent platforms for the development of sensors and probes. The emission properties of these molecules can be sensitive to their local environment, such as solvent polarity, pH, or the presence of specific ions or molecules. mdpi.com This sensitivity can be exploited to design "turn-on" or ratiometric fluorescent probes.

A notable application of a related compound, 4-ethynyl-N,N-dimethylaniline, is in the synthesis of fluorescent probes for the detection of metal ions. For example, it has been used to create a probe for Cu(II) detection. The design of such probes often relies on the quenching of fluorescence by the analyte, which is then restored upon a specific chemical reaction or binding event. The strong fluorescence of the donor-ethynyl-acceptor scaffold provides a high signal-to-noise ratio, which is desirable for sensitive detection. 3,5-dimethylaniline (B87155) itself is recognized as an important intermediate in the production of dyes and pigments. google.com

Polymer Science and Conductive Materials

The presence of a terminal alkyne (ethynyl group) allows this compound to act as a monomer in polymerization reactions. The transition metal-catalyzed polymerization of 4-ethynylaniline has been reported to produce poly(4-ethynylaniline). biocompare.com Substituted polyanilines are a well-studied class of conductive polymers with applications in sensors, actuators, and antistatic coatings.

The electronic properties of polyanilines can be tuned by the presence of substituents on the aniline ring. Electron-donating groups, such as the methyl groups in this compound, are known to increase the electron density of the polymer backbone. This can influence the polymer's conductivity, solubility, and redox properties. The polymerization of this compound could lead to a cross-linked or hyperbranched conductive polymer due to the reactivity of the ethynyl group, potentially resulting in materials with high thermal stability and unique morphologies. nih.gov

Polymer TypePotential Properties
Poly(this compound) Conductive, potentially cross-linked, enhanced solubility in organic solvents due to methyl groups, tunable redox properties.

Article on "this compound"

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is insufficient available information to generate a detailed article based on the provided outline.

The requested topics are highly specific, focusing on the applications of this particular compound in advanced materials, supramolecular chemistry, and chemosensor development. The search results did not yield specific research findings, data tables, or detailed discussions regarding "this compound" in the following areas:

Precursor Roles in Complex Organic Synthesis

Role in Synthesis of Biological Probes (e.g., Amyloid-beta Aggregation Modulators):There is no accessible research detailing the role of this compound in the synthesis of biological probes, including modulators for amyloid-beta aggregation.

Generating an article on these specific topics without supporting scientific evidence would result in speculation and would not meet the required standards of accuracy and authoritativeness. Therefore, the requested article cannot be provided.

Future Research Directions and Emerging Areas

Exploration of Novel and Greener Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of functionalized anilines is a cornerstone of modern organic chemistry. Future research into 4-ethynyl-3,5-dimethylaniline will likely prioritize the exploration of novel and greener synthetic pathways. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. jddhs.com Green chemistry principles, such as atom economy, the use of renewable feedstocks, and the reduction of derivatization steps, are guiding the development of more sustainable chemical processes. nih.gov

For instance, catalytic approaches that minimize waste and energy consumption are highly desirable. jddhs.com The quest for greener synthetic routes could involve leveraging biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions, or developing continuous flow processes that offer better control and efficiency over batch reactions. jddhs.com The adoption of alternative, less toxic solvents is another key aspect of green pharmaceutical synthesis.

Integration into Hybrid Organic-Inorganic Material Systems

The creation of hybrid organic-inorganic materials offers a powerful strategy for developing advanced materials with tailored properties. researchgate.netnih.gov These materials combine the desirable characteristics of both organic components (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, mechanical strength). mdpi.com The ethynyl (B1212043) group in this compound provides a versatile handle for covalently linking the molecule to inorganic frameworks, such as silica (B1680970) or metal oxides.

Future research could focus on incorporating this compound into hybrid materials for a variety of applications. For example, its integration into silica-based materials could lead to novel pigments with enhanced stability. researchgate.net Furthermore, the development of organic-inorganic hybrid films containing functional aniline (B41778) derivatives is being explored for applications in sensor technology. nih.gov The self-assembly of polymers and amphiphilic molecules can also be utilized to create supramolecular organic-inorganic hybrids with controlled structures and morphologies. mdpi.com

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. umn.edu Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and potential properties of molecules like this compound. researchgate.netresearchgate.net

Future research will undoubtedly employ advanced computational modeling to:

Predict Reactivity: Model reaction pathways to identify the most efficient and selective synthetic routes.

Optimize Properties: Simulate how modifications to the molecular structure would impact its electronic, optical, and mechanical properties.

Design Novel Materials: Computationally screen potential applications by predicting the behavior of the molecule within larger systems, such as polymers or hybrid materials.

By using computational tools, researchers can prioritize experimental efforts, reduce the need for trial-and-error synthesis, and accelerate the discovery of new materials with desired functionalities. umn.edu

Development of Multi-Stimuli Responsive Materials

Smart materials that can change their properties in response to external stimuli are at the forefront of materials science. nih.gov Multi-stimuli responsive materials, which react to two or more triggers such as light, heat, pH, or electric fields, offer even greater functionality and control. nih.govrsc.org The aniline and ethynyl moieties in this compound provide potential sites for designing stimuli-responsive behavior.

Future research could explore the incorporation of this compound into polymeric systems to create materials that exhibit, for example:

Photo-switching: The ethynyl group could participate in photochemical reactions, leading to changes in color or fluorescence.

pH-Responsiveness: The basicity of the aniline nitrogen could be exploited to create materials that respond to changes in acidity.

Electro-activity: Polyaniline and its derivatives are known for their electrochromic properties, suggesting that materials containing this compound could change color upon the application of an electrical potential. rsc.org

The development of such materials could lead to applications in sensors, actuators, and smart coatings. nih.gov

Unexplored Applications in Sensing and Molecular Recognition

The unique electronic and structural features of this compound make it a candidate for applications in chemical sensing and molecular recognition. The electron-rich aniline ring and the polarizable ethynyl group can engage in various intermolecular interactions.

Potential future research in this area includes:

Vapor Sensing: Designing thin films of polymers incorporating this compound to detect specific volatile organic compounds. The interaction of the analyte with the film could induce a measurable change in fluorescence or conductivity. rsc.org

Ion Recognition: Modifying the molecule to create receptors that can selectively bind to specific metal ions or anions. This could be achieved by introducing chelating groups that coordinate with the target ion.

Supramolecular Chemistry: Utilizing the molecule as a building block for constructing more complex host-guest systems for molecular recognition. The principles of molecular recognition at interfaces are crucial for the development of such sensors. researchgate.netbeilstein-journals.org

The development of sensors based on aniline derivatives is an active area of research, with applications ranging from environmental monitoring to medical diagnostics. researchgate.net

Q & A

Q. What are the key synthetic routes for 4-Ethynyl-3,5-dimethylaniline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves functionalization of the aniline core. A common approach includes:

  • Iodination : Starting with 3,5-dimethylaniline, iodination using iodine monochloride in acetic acid introduces iodine substituents (e.g., 2,4-diiodo-3,5-dimethylaniline) .
  • Sonogashira Coupling : Ethynyl groups can be introduced via palladium-catalyzed cross-coupling reactions with terminal alkynes. Optimize solvent choice (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄/CuI) to enhance yields .

Q. Key Optimization Parameters :

VariableImpactExample Conditions
SolventPolarity affects reaction rateAcetic acid (protonation) vs. dichloromethane (neutral)
CatalystDetermines coupling efficiency5 mol% Pd(PPh₃)₄, 10 mol% CuI
TemperatureControls side reactions80–100°C for Sonogashira coupling

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

  • ¹H NMR : Look for characteristic peaks:
    • Aromatic protons: δ 6.4–7.0 ppm (split due to methyl/ethynyl substituents) .
    • Ethynyl proton: δ 2.4–3.0 ppm (triplet or quartet, depending on coupling) .
  • MS : Molecular ion peak ([M+H]⁺) at m/z ≈ 160–170, with fragmentation patterns indicating loss of ethynyl/methyl groups .
  • X-ray Crystallography : Use SHELX software for structure refinement. Ensure high-resolution data (>1.0 Å) to resolve steric effects from methyl/ethynyl groups .

Q. What are the common chemical reactions involving the ethynyl group in this compound?

The ethynyl group enables:

  • Cycloadditions : [3+2] cycloadditions with azides to form triazoles under Cu(I) catalysis .
  • Oxidation : Controlled oxidation with KMnO₄ yields carboxylic acids (monitor pH to avoid over-oxidation) .
  • Alkyne-Arene Interactions : Participate in π-stacking, affecting crystal packing and solubility .

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties of this compound?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model HOMO-LUMO gaps. Incorporate exact-exchange terms to improve accuracy for aromatic systems .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. water) to predict solubility and aggregation behavior.

Q. Example DFT Results :

PropertyCalculated ValueExperimental Value
HOMO (eV)-5.2-5.4 (UV-Vis)
Dipole Moment2.1 D2.3 D (X-ray)

Q. How can researchers resolve contradictions in biological activity data for halogenated aniline derivatives?

Contradictions in bioactivity (e.g., cytotoxicity vs. non-toxicity) may arise from:

  • Metabolic Pathways : Reactive intermediates (e.g., N-acetoxy derivatives) form DNA adducts, varying by substituent position .
  • Experimental Design : Validate assays using:
    • Positive controls (e.g., 3,5-dimethylaniline derivatives with known activity) .
    • Dose-response curves to rule out false negatives/positives.

Q. Troubleshooting Table :

IssueSolution
Inconsistent IC₅₀ valuesStandardize cell lines (e.g., HepG2 vs. HEK293)
Artifacts in adduct detectionUse LC-MS/MS with isotopically labeled standards

Q. What strategies improve the diastereoselective synthesis of derivatives via cycloaddition reactions?

For [3+2] cycloadditions (e.g., forming cyclopentane-diamine derivatives):

  • Photoredox Catalysis : Use organophotoredox catalysts (e.g., Ru(bpy)₃²⁺) to control stereochemistry under visible light .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance selectivity by stabilizing transition states .

Q. Diastereoselectivity Data :

CatalystSolventcis:trans Ratio
Ru(bpy)₃²⁺MeCN95:5
NoneDCM60:40

Q. How should researchers analyze conflicting crystallographic data for methyl-substituted anilines?

  • Refinement Software : Use SHELXL for high-resolution data. Check for twinning or disorder using PLATON .
  • Cross-Validation : Compare bond lengths/angles with similar structures (e.g., N-Isopropyl-3,5-dimethylaniline vs. N-Cyclopropyl derivatives) .

Q. What methodologies quantify reactive intermediates in ethynylaniline metabolism?

  • Trapping Experiments : Use glutathione (GSH) to trap electrophilic intermediates, followed by LC-MS analysis .
  • Isotope Labeling : Synthesize ¹³C-ethynyl analogs to track metabolic pathways via NMR .

Q. How can computational models predict the environmental persistence of this compound?

  • QSPR Models : Correlate logP and molecular weight with biodegradation rates.
  • Hydrolysis Studies : Simulate pH-dependent degradation using DFT to identify vulnerable bonds .

Q. What are the best practices for handling air-sensitive derivatives during functionalization?

  • Schlenk Techniques : Use inert atmosphere (N₂/Ar) for reactions involving NaH or Grignard reagents .
  • Stabilization : Add radical inhibitors (e.g., BHT) during Sonogashira coupling to prevent polymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.